molecular formula C23H19N3OS B2533228 4-benzyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-63-9

4-benzyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2533228
CAS No.: 392243-63-9
M. Wt: 385.49
InChI Key: ZYNUKHTYYRUAJI-UHFFFAOYSA-N
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Description

This molecule features a benzamide group linked to a 1,3,4-thiadiazole ring substituted with a 4-methylphenyl moiety and a benzyl group at the 4-position of the benzamide.

Properties

IUPAC Name

4-benzyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS/c1-16-7-11-20(12-8-16)22-25-26-23(28-22)24-21(27)19-13-9-18(10-14-19)15-17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNUKHTYYRUAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiadiazole derivatives.

Scientific Research Applications

4-benzyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antineoplastic effects are believed to result from its ability to interfere with DNA synthesis and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Activity

  • Electron-Withdrawing Groups (EWGs): Bromo () and fluoro () substituents enhance anticancer and antioxidant activities, likely by increasing electrophilicity and interaction with biological targets.
  • Benzyl/Phenyl Groups: The benzyl group in the target compound and analogs () improves lipophilicity, aiding cellular uptake. Methyl groups (e.g., 4-methylphenyl) may reduce steric hindrance while maintaining hydrophobicity .

Anticancer Potential

  • Pro-Apoptotic Activity: Thiadiazole-benzamide hybrids induce apoptosis by activating caspase-3 and arresting the cell cycle at G2/M phase (e.g., ’s derivatives). The target compound’s benzyl group may similarly disrupt tubulin polymerization .
  • Structure-Activity Relationship (SAR): Para-substituted phenyl groups (e.g., 4-methylphenyl) optimize steric fit in hydrophobic enzyme pockets, as seen in PI3Kα inhibitors () .

Antioxidant Activity

  • Radical Scavenging: Analogs with electron-donating groups (e.g., methoxy in ’s 9g) show enhanced ABTS•+ scavenging, suggesting the target compound’s benzyl group may contribute to similar effects .

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